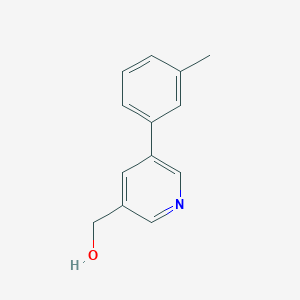

(5-(m-Tolyl)pyridin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[5-(3-methylphenyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-3-2-4-12(5-10)13-6-11(9-15)7-14-8-13/h2-8,15H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSYJMBULHZMFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CN=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647005 | |

| Record name | [5-(3-Methylphenyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887974-04-1 | |

| Record name | [5-(3-Methylphenyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Broader Context: Significance of Pyridine Scaffolds in Contemporary Organic and Chemical Sciences

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. researchgate.netnih.gov Structurally similar to benzene, the nitrogen atom in the pyridine ring imparts unique properties, including basicity and the ability to engage in hydrogen bonding, which significantly influences the pharmacokinetic properties of drug molecules. nih.gov This versatile scaffold is found in a vast array of natural products, including vitamins like niacin and pyridoxine, as well as numerous alkaloids. nih.govlifechemicals.com

In medicinal chemistry, pyridine derivatives are integral to a wide range of pharmaceuticals, demonstrating diverse biological activities such as antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netwisdomlib.org Well-known drugs containing the pyridine core include imatinib, an anticancer agent, and amlodipine, a calcium channel blocker. nih.gov The prevalence of this structural motif is underscored by the fact that it is a component in thousands of existing drug candidates. nih.govnih.gov The adaptability of the pyridine ring allows for easy functionalization, enabling chemists to create a wide spectrum of derivatives with tailored pharmacological profiles. nih.govresearchgate.net This has led to its description as a "privileged scaffold" in drug discovery, consistently appearing in new therapeutic agents approved by regulatory bodies. nih.gov

Beyond pharmaceuticals, pyridine and its derivatives are crucial in various other chemical applications. They serve as important ligands in organometallic chemistry and asymmetric catalysis, and as solvents and reagents in organic synthesis. nih.govglobalresearchonline.net The continuous development of new synthetic methods for pyridine derivatives highlights their ongoing importance in advancing chemical sciences. nih.gov

The Unique Architectural Features and Synthetic Utility of Aryl Substituted Pyridine Methanols

Aryl-substituted pyridine (B92270) methanols, such as (5-(m-Tolyl)pyridin-3-yl)methanol, represent a significant subclass of pyridine derivatives with distinct structural and synthetic value. The presence of both an aryl group and a hydroxymethyl group on the pyridine ring provides multiple sites for further chemical modification, making them valuable building blocks in organic synthesis.

The hydroxymethyl group (-CH2OH) can be readily oxidized to form corresponding aldehydes or carboxylic acids, or it can undergo substitution reactions to introduce other functional groups. The aryl substituent, in this case, a meta-tolyl group, influences the electronic properties of the pyridine ring and can be a key feature for interaction with biological targets. The 3,5-disubstitution pattern on the pyridine ring is of particular interest in medicinal chemistry. Research has shown that compounds with this specific arrangement can exhibit potent biological activities, including the inhibition of Mycobacterium tuberculosis and Akt1 kinase. nih.govnih.gov

The synthesis of such disubstituted pyridines can be achieved through various modern organic chemistry techniques. Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are commonly employed to introduce the aryl group onto a pre-functionalized pyridine ring. nih.gov For instance, the synthesis of C5-aryl pyridine analogues has been successfully achieved by coupling aryl boronic acids with a bromo-substituted pyridine. nih.gov Furthermore, multicomponent reactions and catalytic methods are continuously being developed to provide efficient and diverse access to polysubstituted pyridines. nih.govacs.org These advanced synthetic strategies facilitate the creation of libraries of compounds for drug discovery and other research applications.

Interdisciplinary Relevance of 5 M Tolyl Pyridin 3 Yl Methanol in Chemical Research

Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic approach to this compound reveals several strategic disconnections. The most straightforward strategy involves disconnecting the C-C bond between the pyridine ring and the m-tolyl group. This leads to two key precursors: a functionalized pyridine synthon, such as (5-halopyridin-3-yl)methanol or a protected derivative, and an organometallic m-tolyl reagent. This approach is ideal for late-stage arylation using cross-coupling reactions.

A more fundamental disconnection involves breaking down the pyridine ring itself. This opens pathways based on classical cyclocondensation or cycloaddition reactions. youtube.com For a 3,5-disubstituted pattern, this could involve reacting a 1,5-dicarbonyl equivalent with an ammonia (B1221849) source or assembling the ring from smaller, acyclic fragments through multi-component strategies. youtube.com These routes offer the advantage of building the core structure from simpler, often commercially available starting materials.

Established and Emerging Pyridine Ring Synthesis Approaches

The construction of the pyridine nucleus can be achieved through a variety of methods, ranging from historical named reactions to modern catalytic processes.

Cycloaddition and Cyclocondensation Reactions for Pyridine Core Formation

Cyclocondensation reactions represent a foundational strategy for pyridine synthesis, typically involving the formation of a dihydropyridine (B1217469) intermediate followed by oxidation. wikipedia.orgacs.org The Hantzsch pyridine synthesis, for example, is a four-component reaction that combines an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a symmetrically substituted dihydropyridine. wikipedia.orgchemtube3d.comfiveable.me While powerful, the classical Hantzsch synthesis is often limited in scope for producing unsymmetrical products like the target molecule without significant modification. nih.govtaylorfrancis.com

The Kröhnke pyridine synthesis offers a more flexible approach for generating highly functionalized, unsymmetrical pyridines. wikipedia.org This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. wikipedia.orgdrugfuture.com The 1,5-dicarbonyl intermediate formed is then cyclized with ammonia to yield the pyridine ring. wikipedia.orgresearchgate.net By carefully selecting the unsaturated carbonyl component, one could introduce the m-tolyl group at the desired position.

Another important strategy is the [2+2+2] cycloaddition reaction, a powerful tool for constructing the pyridine ring from nitriles and alkynes using transition metal catalysts. nih.govnih.gov This method allows for controlled regioselectivity in assembling polysubstituted pyridines. nih.gov Formal [3+3] cycloadditions of enamines with unsaturated aldehydes or ketones also provide a practical route to various pyridine scaffolds. acs.orgacs.org

| Reaction Name | Precursors | Applicability to Target Scaffold |

| Hantzsch Synthesis | Aldehyde, 2x β-ketoester, Ammonia | Difficult for unsymmetrical 3,5-substitution without modification. nih.gov |

| Kröhnke Synthesis | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl, Ammonia source | High potential for unsymmetrical products by using an m-tolyl-substituted enone. wikipedia.org |

| Boger Synthesis | Enamine, 1,2,4-Triazine | Inverse-electron demand Diels-Alder approach suitable for complex pyridines. wikipedia.org |

| [2+2+2] Cycloaddition | Nitrile, 2x Alkyne | High regiocontrol, suitable for assembling highly substituted pyridines. nih.govnih.gov |

Transition Metal-Catalyzed Cross-Coupling for Aryl-Pyridyl Linkages

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. These methods are particularly well-suited for creating the aryl-pyridyl linkage in this compound.

The Suzuki-Miyaura coupling is one of the most widely used methods for C-C bond formation. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. rsc.org For the synthesis of the target molecule, this would involve reacting a 5-halopyridine derivative, such as (5-bromopyridin-3-yl)methanol, with m-tolylboronic acid. The reaction is known for its mild conditions and high tolerance of functional groups. acs.org

The Negishi coupling offers a powerful alternative, using an organozinc reagent instead of an organoboron species. wikipedia.org The reaction of a pyridyl halide with an m-tolylzinc halide, catalyzed by palladium or nickel, can efficiently form the desired aryl-pyridyl bond. wikipedia.orgorgsyn.org Negishi couplings are valued for their high reactivity and the ability to couple a wide range of sp², sp³, and sp carbon centers. wikipedia.org

| Coupling Reaction | Pyridine Precursor | Aryl Precursor | Typical Catalyst |

| Suzuki-Miyaura | (5-Bromopyridin-3-yl)methanol | m-Tolylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂ |

| Negishi | (5-Iodopyridin-3-yl)methanol | m-Tolylzinc chloride | PdCl₂(PPh₃)₂, Ni(acac)₂ |

Direct C-H activation has emerged as a more atom-economical and efficient strategy, as it avoids the need for pre-functionalized starting materials like halides or organometallics. beilstein-journals.org This approach involves the direct coupling of a C-H bond in one molecule with a partner, catalyzed by a transition metal. acs.org

For the synthesis of this compound, this could entail the direct arylation of a pyridin-3-ylmethanol derivative at the C-5 position with an m-tolyl source. Palladium and rhodium are common catalysts for such transformations. acs.orgnih.gov Often, a directing group is used to achieve high regioselectivity, guiding the catalyst to a specific C-H bond. However, methods for the direct arylation of pyridines at positions other than C-2 can be challenging due to the electronic properties and coordinating nature of the pyridine nitrogen. nih.gov An alternative is the arylation of pyridine N-oxides, which alters the electronic properties of the ring and can facilitate selective C-H functionalization at the C-2 or other positions, followed by deoxygenation. rsc.orgacs.orgrsc.org

Multi-Component Reactions (MCRs) for Diversified Pyridine Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials. bohrium.com MCRs are prized for their operational simplicity, high atom economy, and ability to rapidly generate diverse molecular libraries. bohrium.comnih.gov

Several MCRs can be adapted for the synthesis of substituted pyridines. taylorfrancis.com For instance, variations of the Hantzsch synthesis can be designed as three- or four-component reactions to build the pyridine core in one pot. chemtube3d.comnih.govtandfonline.com Another approach is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an ethynyl (B1212043) ketone. By carefully designing the starting components, it is possible to construct the 3,5-disubstituted pyridine scaffold of the target molecule in a single, convergent step. The development of novel catalytic MCRs continues to expand the toolkit for creating complex pyridines from simple precursors. nih.gov

An in-depth analysis of the synthetic pathways leading to this compound reveals a reliance on sophisticated strategies for achieving regiochemical control in the construction of the 3,5-disubstituted pyridine core. The successful synthesis of this specific molecule hinges on the precise and selective functionalization of the pyridine ring at its C-3 and C-5 positions, followed by the introduction and potential transformation of the required functional groups.

Advanced Spectroscopic and Analytical Characterization of 5 M Tolyl Pyridin 3 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules in solution. For (5-(m-Tolyl)pyridin-3-yl)methanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton and carbon resonances, offering deep insights into the molecule's connectivity and spatial arrangement.

Comprehensive ¹H and ¹³C NMR Assignments

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as CDCl₃, reveals distinct signals corresponding to the aromatic protons of the pyridine (B92270) and m-tolyl rings, the methylene (B1212753) protons of the hydroxymethyl group, and the methyl protons of the tolyl substituent. rsc.org The chemical shifts (δ) of these protons are influenced by their local electronic environment. Similarly, the ¹³C NMR spectrum provides a unique signal for each carbon atom in the molecule, with their chemical shifts indicating their hybridization and proximity to electronegative atoms. rsc.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyridine-H2 | 8.65 (d, J=2.0 Hz) | 148.5 |

| Pyridine-H4 | 7.90 (t, J=2.0 Hz) | 134.2 |

| Pyridine-H6 | 8.52 (d, J=2.0 Hz) | 147.8 |

| m-Tolyl-H2' | 7.35 (s) | 129.5 |

| m-Tolyl-H4' | 7.20 (d, J=7.6 Hz) | 129.0 |

| m-Tolyl-H5' | 7.38 (t, J=7.6 Hz) | 128.8 |

| m-Tolyl-H6' | 7.33 (d, J=7.6 Hz) | 126.2 |

| -CH₂OH | 4.80 (s) | 63.0 |

| -CH₃ | 2.42 (s) | 21.5 |

| Pyridine-C3 | 137.5 | |

| Pyridine-C5 | 133.8 | |

| m-Tolyl-C1' | 138.9 | |

| m-Tolyl-C3' | 138.6 |

Note: The presented data is a representative example and may vary slightly depending on the solvent and experimental conditions.

Application of 2D NMR Experiments (COSY, HSQC, HMBC, NOESY)

To unequivocally assign the proton and carbon signals and to probe the spatial relationships between different parts of the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.netyoutube.com For this compound, COSY spectra would show correlations between adjacent aromatic protons on both the pyridine and m-tolyl rings, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC establishes direct one-bond correlations between protons and the carbon atoms to which they are attached. researchgate.netyoutube.com This is instrumental in assigning the carbon signals based on the already determined proton assignments. For instance, the proton signal at 4.80 ppm would show a cross-peak with the carbon signal at 63.0 ppm, confirming the -CH₂OH group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds). researchgate.netyoutube.com HMBC is crucial for piecing together the molecular skeleton. For example, correlations would be observed between the methylene protons (-CH₂OH) and the C3 and C4 carbons of the pyridine ring, as well as between the methyl protons and the C3' and C2'/C4' carbons of the tolyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, irrespective of their bonding connectivity. researchgate.netu-tokyo.ac.jp This is particularly useful for determining the relative orientation of the tolyl ring with respect to the pyridine ring. NOE correlations between specific protons on the two rings can help to define the preferred conformation of the molecule in solution.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the aromatic and methyl groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the aromatic rings are expected in the 1400-1600 cm⁻¹ region. The C-O stretching of the primary alcohol would be observed around 1050 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. nih.gov The aromatic ring breathing modes and the C-C skeletal vibrations would be prominent in the Raman spectrum, offering a more complete vibrational profile of the molecule.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

| O-H Stretch | 3200-3600 (broad) | FT-IR |

| Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850-2960 | FT-IR, Raman |

| C=C/C=N Aromatic Stretch | 1400-1600 | FT-IR, Raman |

| C-O Stretch (primary alcohol) | ~1050 | FT-IR |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. nih.govmdpi.comcsic.es For this compound, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₁₃H₁₃NO).

Furthermore, by employing tandem mass spectrometry (MS/MS), the fragmentation pattern of the molecule can be analyzed. This provides valuable structural information by revealing how the molecule breaks apart under energetic conditions. Key fragmentation pathways would likely involve the loss of the hydroxymethyl group, cleavage of the bond between the two aromatic rings, and fragmentation of the individual rings. This data helps to confirm the connectivity of the molecular structure deduced from NMR.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. researchgate.netresearchgate.net The spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the aromatic pyridine and tolyl rings. The position and intensity of these absorptions are sensitive to the extent of conjugation and the presence of substituents. The λmax values can provide qualitative information about the electronic communication between the two aromatic systems.

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity and Mixture Analysis

Chromatographic methods are essential for assessing the purity of a synthesized compound and for analyzing complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for determining the purity of this compound. By using a suitable stationary phase (e.g., C18) and mobile phase, a sharp, symmetrical peak corresponding to the target compound should be observed. The presence of any impurities would be indicated by additional peaks in the chromatogram. Quantification of purity can be achieved by integrating the peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rsc.org This technique is particularly useful for identifying and quantifying volatile impurities that may be present in the sample. The retention time from the GC provides one level of identification, while the mass spectrum of each eluting component provides definitive structural information.

Lack of Publicly Available Crystallographic Data for this compound

A comprehensive search of scientific literature and structural databases has revealed no publicly available X-ray crystallography data for the compound this compound.

Despite the compound being listed by several chemical suppliers, indicating its use in research and development, its three-dimensional solid-state structure has not been determined and deposited in major crystallographic databases, such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).

The CAS number for this compound is 887974-04-1. bldpharm.com Searches using this identifier, as well as the compound's systematic name and various structural keywords, did not yield any peer-reviewed articles or database entries detailing its crystal structure.

While crystallographic studies for related pyridine and methanol (B129727) derivatives exist, this specific substitution pattern of a meta-tolyl group at the 5-position and a methanol group at the 3-position of the pyridine ring has not been structurally elucidated via X-ray diffraction techniques, or at least, the results have not been made public.

Therefore, the requested detailed analysis and data tables for the "" with a focus on "X-ray Crystallography for Solid-State Structural Elucidation" cannot be provided at this time due to the absence of the necessary primary research data.

Computational and Theoretical Investigations of 5 M Tolyl Pyridin 3 Yl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic and Geometric Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.com Such calculations can provide valuable insights into a compound's reactivity, stability, and spectroscopic characteristics. However, no specific DFT studies for (5-(m-Tolyl)pyridin-3-yl)methanol were identified.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and stability. irjweb.comirjweb.com A smaller gap generally suggests higher reactivity. nih.gov For many organic molecules, these values are determined using DFT calculations. researchgate.netresearchgate.net Unfortunately, no published data exists for the HOMO-LUMO analysis of this compound.

Electrostatic Potential (ESP) Surfaces and Charge Distribution

Electrostatic potential (ESP) surfaces map the electrostatic potential onto the electron density surface of a molecule. These maps are invaluable for understanding intermolecular interactions, as they highlight electron-rich (negative potential) and electron-poor (positive potential) regions. nih.govnih.gov Such information is critical for predicting how a molecule will interact with other molecules, including biological targets. A search for ESP surface analysis of this compound yielded no specific results.

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) frequencies, which can aid in the structural elucidation of newly synthesized compounds. While general methods for NMR prediction exist, mdpi.com and DFT is often used for IR frequency calculations, nih.gov specific predicted data for this compound is not available in the reviewed literature.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. kallipos.gr

Conformational Analysis and Stability

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative stabilities. nih.gov This is particularly important for flexible molecules like this compound, which has a rotatable bond between the pyridine (B92270) and tolyl rings. No specific conformational analysis studies for this compound were found.

Intermolecular Interactions and Solvation Effects

Understanding how a molecule interacts with itself and with solvent molecules is key to predicting its physical properties and behavior in solution. MD simulations are often employed to study these intermolecular forces and the effects of solvation. mdpi.com The scientific literature does not currently contain studies on the intermolecular interactions or solvation of this compound.

Reaction Mechanism Exploration and Transition State Analysis

There are currently no published studies that computationally explore the reaction mechanisms involving this compound. This includes, but is not limited to, its synthesis, potential metabolic pathways, or its interactions with biological targets. Consequently, there is no data available on the transition state structures, activation energies, or reaction coordinates for any chemical transformation of this compound. Such studies would be invaluable for understanding its reactivity, stability, and potential for use in various chemical and pharmaceutical applications.

Quantitative Structure-Property Relationship (QSPR) Modeling

Similarly, no quantitative structure-property relationship (QSPR) models specific to this compound have been developed and reported in the literature. QSPR studies are instrumental in predicting the physicochemical and biological properties of a molecule based on its structure. The lack of such models for this compound means that its properties, such as solubility, lipophilicity, and potential biological activity, have not been computationally predicted and correlated with its structural features. The development of QSPR models would be a critical step in a rational, computer-aided design process involving this molecule.

Academic and Research Applications of 5 M Tolyl Pyridin 3 Yl Methanol

As a Key Intermediate in Complex Organic Synthesis

(5-(m-Tolyl)pyridin-3-yl)methanol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a modifiable aromatic system, allows for a wide range of chemical transformations. This versatility makes it an important component in the multi-step synthesis of pharmacologically active compounds and other functional organic materials.

One of the most notable applications of this compound is in the synthesis of the selective COX-2 inhibitor, Etoricoxib. rsc.orgrsc.org Several synthetic routes for Etoricoxib and its key intermediates have been developed, highlighting the importance of pyridine-containing precursors. rsc.orgrsc.orgresearchgate.netacs.org For instance, a common strategy involves the preparation of a ketosulfone intermediate, where a substituted pyridine (B92270) moiety is a core component. rsc.org The synthesis of such intermediates often requires multiple steps, and the use of this compound or its derivatives can offer a more efficient and cost-effective pathway. researchgate.net Research has focused on optimizing the synthesis of these intermediates to improve yields and reduce costs for large-scale production. researchgate.net

The hydroxymethyl group on the pyridine ring can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution reactions. The pyridine nitrogen provides a site for N-alkylation or coordination to metal centers, while the tolyl group can be further functionalized through electrophilic aromatic substitution. This array of reactive sites allows chemists to strategically build molecular complexity.

Design and Synthesis of Novel Ligands for Transition Metal Catalysis

The structural framework of this compound is well-suited for the design of novel ligands for transition metal catalysis. The pyridine nitrogen atom can act as a coordinating site for a variety of transition metals, and the hydroxymethyl group can be modified to introduce other donor atoms, creating multidentate ligands.

Chelation Properties and Coordination Modes

By chemically modifying the hydroxymethyl group of this compound, a diverse range of bidentate and tridentate ligands can be synthesized. For example, etherification or amination of the hydroxymethyl group can introduce oxygen, nitrogen, or sulfur donor atoms, leading to the formation of N,O-, N,N-, or N,S-chelating ligands. The nature of these donor atoms, along with the steric and electronic properties of the tolyl group, influences the chelation properties and the coordination geometry of the resulting metal complexes.

The pyridine ring itself is a well-established coordinating group in transition metal chemistry. The lone pair of electrons on the nitrogen atom can form a strong sigma bond with a metal center. The presence of the tolyl and modified hydroxymethyl substituents can fine-tune the electronic properties of the pyridine ring, thereby modulating the strength of the metal-ligand bond. This tunability is crucial for optimizing the catalytic activity of the metal complex.

Application in Asymmetric Catalysis and Stereoselective Transformations

The development of chiral ligands derived from this compound holds promise for applications in asymmetric catalysis. By introducing a chiral center, either in the substituent attached to the hydroxymethyl group or by creating a chiral-at-metal complex, it is possible to induce stereoselectivity in chemical reactions. These chiral catalysts can be employed in a variety of stereoselective transformations, such as asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions.

The ability to control the three-dimensional arrangement of substrates around the metal center is paramount in asymmetric catalysis. The specific coordination mode and the steric bulk of the ligand derived from this compound can create a chiral environment that favors the formation of one enantiomer or diastereomer over the other.

Building Block for Functional Organic Materials and Nanomaterials

The unique photophysical and electronic properties of pyridine-containing compounds make them attractive building blocks for the development of functional organic materials. The pyridine-3,5-dicarbonitrile (B74902) moiety, for instance, has been extensively studied for its use in organic light-emitting diodes (OLEDs). beilstein-journals.org Derivatives of this compound can be incorporated into larger conjugated systems to create materials with tailored electronic and optical properties.

The tolyl group can be used to influence the solid-state packing of the molecules, which is a critical factor in determining the charge transport properties of organic semiconductors. By modifying the substituents on the pyridine and tolyl rings, it is possible to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby optimizing the material for specific applications in electronic devices. Furthermore, the hydroxymethyl group provides a convenient handle for attaching the molecule to surfaces or incorporating it into polymers and nanomaterials.

Future Perspectives and Uncharted Territories in 5 M Tolyl Pyridin 3 Yl Methanol Research

Innovative Synthetic Strategies for Enhanced Efficiency and Sustainability

The development of efficient and sustainable synthetic routes to (5-(m-Tolyl)pyridin-3-yl)methanol is a foundational step for its broader investigation. Future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reaction conditions and generate significant waste. Innovative approaches could include:

Catalytic C-H Activation/Functionalization: Direct arylation of a pyridine (B92270) precursor at the 5-position with a toluene-derived coupling partner, followed by late-stage functionalization of the 3-position to introduce the methanol (B129727) group. This would significantly shorten the synthetic sequence.

Flow Chemistry: Utilizing microreactor technology to enable precise control over reaction parameters, potentially improving yields, reducing reaction times, and enhancing safety for key synthetic steps.

Biocatalysis: Employing engineered enzymes to perform specific transformations, such as the reduction of a corresponding aldehyde or carboxylic acid precursor to the desired alcohol under mild, aqueous conditions.

These strategies would not only make the compound more accessible for further studies but also align with the growing demand for green chemistry principles in chemical synthesis.

Unveiling Novel Reactivity Profiles and Catalytic Functions

The inherent structural features of this compound—a nucleophilic pyridine nitrogen, a reactive hydroxyl group, and a biaryl system—suggest a rich and unexplored reactivity profile. Future investigations are anticipated to explore:

Coordination Chemistry and Catalysis: The pyridine nitrogen can act as a ligand for transition metals, opening the door to the development of novel catalysts. The hydroxyl group could participate in cooperative catalysis or be a site for further modification of the ligand structure.

Organocatalysis: The pyridine moiety itself can function as an organocatalyst in various transformations. Research could uncover unique catalytic activities of this specific biarylpyridine structure.

Derivatization and Structure-Activity Relationship Studies: Systematic modification of the hydroxyl and tolyl groups will be crucial to understand how structural changes impact the compound's chemical and physical properties. This could lead to the discovery of derivatives with enhanced catalytic efficacy or other desirable attributes. For instance, pyridinyl methanol moieties have been identified as key features in the development of potent and selective antagonists for transient receptor potential vanilloid 3 (TRPV3). nih.gov

Advanced Materials Science Applications and Device Integration

The rigid, aromatic structure of this compound makes it an intriguing candidate for applications in materials science. Future research in this area could pioneer its use in:

Organic Light-Emitting Diodes (OLEDs): The biarylpyridine core could be a building block for novel emissive or charge-transport materials in OLEDs. bldpharm.com

Sensors: The pyridine nitrogen offers a potential binding site for metal ions or other analytes, suggesting that derivatives of this compound could be developed as fluorescent or colorimetric sensors.

Metal-Organic Frameworks (MOFs): The compound could serve as a functionalized organic linker for the construction of MOFs with tailored pore sizes and chemical functionalities for applications in gas storage, separation, or catalysis. bldpharm.com

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The synergy between computational tools and experimental chemistry is set to accelerate the discovery process for molecules like this compound. The integration of artificial intelligence (AI) and machine learning (ML) can be envisioned in several key areas:

Predictive Modeling: AI/ML algorithms can be trained on existing chemical data to predict the properties, reactivity, and potential biological activities of this compound and its virtual derivatives. This would allow for the in silico screening of large chemical spaces to identify promising candidates for synthesis and testing.

Reaction Optimization: Machine learning models can be used to optimize reaction conditions for the synthesis of the target compound, leading to higher yields and purity while minimizing experimental effort.

De Novo Design: Generative AI models could design novel molecules based on the this compound scaffold with desired properties for specific applications, such as targeted inhibitors or advanced materials.

Exploration of Supramolecular Assemblies and Self-Assembled Systems

The non-covalent interactions that govern the assembly of molecules into larger, ordered structures are a frontier of chemical research. The structure of this compound is amenable to forming such assemblies.

Hydrogen Bonding and π-π Stacking: The hydroxyl group is a hydrogen bond donor and acceptor, while the pyridine and tolyl rings can engage in π-π stacking interactions. mdpi.com The interplay of these forces could lead to the formation of well-defined supramolecular structures such as chains, sheets, or more complex architectures. mdpi.comnih.gov

Host-Guest Chemistry: The aromatic rings could form cavities capable of encapsulating smaller guest molecules, leading to applications in molecular recognition and sensing.

Kinetically Trapped Assemblies: Investigations into the self-assembly process may reveal kinetically trapped, non-equilibrium structures with unique properties that differ from the thermodynamically stable form. researchgate.net The study of how factors like solvent and temperature influence these assemblies will be a key research direction. researchgate.net

The exploration of these future perspectives will undoubtedly require a multidisciplinary approach, combining expertise in synthetic chemistry, catalysis, materials science, and computational modeling. While this compound is currently a molecule with a limited research footprint, the application of these advanced strategies holds the promise of transforming it into a valuable component in the toolkit of modern chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.